molecular formula C6H11NO2 B175334 N-Methoxy-N-methylcyclopropanecarboxamide CAS No. 147356-78-3

N-Methoxy-N-methylcyclopropanecarboxamide

Cat. No. B175334
CAS RN: 147356-78-3
M. Wt: 129.16 g/mol
InChI Key: IQYRPZAMBNATNQ-UHFFFAOYSA-N
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Description

N-Methoxy-N-methylcyclopropanecarboxamide is a chemical compound with the molecular formula C6H11NO2 . It has a molecular weight of 129.16 .


Molecular Structure Analysis

The IUPAC name for this compound is N-methoxy-N-methylcyclopropanecarboxamide . The InChI code is 1S/C6H11NO2/c1-7(9-2)6(8)5-3-4-5/h5H,3-4H2,1-2H3 .


Physical And Chemical Properties Analysis

N-Methoxy-N-methylcyclopropanecarboxamide is a colorless to yellow liquid . It has a predicted boiling point of 151.5±23.0 °C and a predicted density of 1.126±0.06 g/cm3 . It should be stored at 2-8°C .

Scientific Research Applications

Synthetic Utility in Various Endeavors

N-Methoxy-N-methylcyclopropanecarboxamide, commonly known as the Weinreb amide, has significant applications in synthetic chemistry. It's particularly valued for its role as an acylating agent with organolithium or organomagnesium reagents and as a synthetic equivalent for an aldehyde group. Its utility extends from academic research to large-scale pharmaceutical industry applications, highlighting its versatility in both complex and practical chemical syntheses (Balasubramaniam & Aidhen, 2008).

Application in Larvicidal Studies

This compound has also found use in the synthesis of certain cyclopropylcarboxamide derivatives related to permethrin, a synthetic chemical used as an insecticide. In studies, these derivatives have been evaluated for larvicidal properties against mosquito larvae, demonstrating the compound's potential in developing new insect control agents (Taylor, Hall, & Vedres, 1998).

Role in Knorr Pyrrole Synthesis

The versatility of Weinreb amides in the Knorr pyrrole synthesis has been noted, where N-Methoxy-N-methyl-α-enaminocarboxamides are prepared starting from enamines and Weinreb α-aminoamides. This process represents an alternative method in the synthesis of pyrroles, an important class of compounds in organic chemistry (Alberola, Ortega, Sadaba, & Sañudo, 1999).

Development of Highly Reactive Reagents

Another significant application includes the development of N-methoxy-N-methylcyanoformamide, a highly reactive reagent derived from N-methoxy-N-methylcyclopropanecarboxamide. This compound enables efficient preparation of β-carbonyl Weinreb amides and unsymmetrical ketones, demonstrating its pivotal role in streamlining synthetic processes (Nugent & Schwartz, 2016).

Anticonvulsant Activity and Pharmaceutical Potential

Interestingly, a derivative of this compound, N-methoxy-2,2,3,3-tetramethylcyclopropane carboxamide (OM-TMCD), has been studied for its anticonvulsant activity. It is a derivative of valproic acid and has shown potential in rat models for reducing seizures, indicating its potential application in the development of new antiepileptic drugs (Sobol et al., 2007).

Advancements in Organic Synthesis Methods

Further applications include its use in the development of new methods for synthesizing N-methoxy-N-methylamides from carboxylic acids. These advancements demonstrate the compound's critical role in facilitating more efficient and versatile synthetic routes in organic chemistry (Lee & Park, 2002).

Safety and Hazards

This compound is harmful by inhalation, in contact with skin, and if swallowed . It has been assigned the GHS07 pictogram and the signal word "Warning" . The hazard statements include H302, H315, H319, H335 . Precautionary statements include P261, P280, P305, P338, P351 .

Relevant Papers The search results do not provide specific papers related to N-Methoxy-N-methylcyclopropanecarboxamide .

properties

IUPAC Name

N-methoxy-N-methylcyclopropanecarboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H11NO2/c1-7(9-2)6(8)5-3-4-5/h5H,3-4H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IQYRPZAMBNATNQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C(=O)C1CC1)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H11NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00576199
Record name N-Methoxy-N-methylcyclopropanecarboxamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00576199
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

129.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-Methoxy-N-methylcyclopropanecarboxamide

CAS RN

147356-78-3
Record name N-Methoxy-N-methylcyclopropanecarboxamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00576199
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name N-methoxy-N-methylcyclopropanecarboxamide
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Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Synthesis routes and methods I

Procedure details

Using the procedure described in Example 9, Part A, 100 mL (130 mmol) of 1.3M sec-butyl lithium in cyclohexane was reacted with N-tert-butoxycarbonyl-3-methoxy-2-methylaniline (15.4 g, 65 mmol) in 100 mL of THF and then with 8.4 g (65 mmol) of N-methoxy-N-methylcyclopropylcarboxamide to give crude [2-(tert-butoxycarbonylamino)-6-methoxyphenyl]methyl cyclopropyl ketone. This material on treatment with 20 mL of trifluoroacetic acid in 300 mL of methylene chloride for 6 hours gave a material that was chromatographed on silica gel. Eluting with a gradient, toluene→5% EtOAc/toluene, there was obtained 6.4 g (52% yield) of 2-cyclopropyl-4-methoxy-1H-indole as an oil.
Name
[2-(tert-butoxycarbonylamino)-6-methoxyphenyl]methyl cyclopropyl ketone
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
100 mL
Type
reactant
Reaction Step Two
Quantity
15.4 g
Type
reactant
Reaction Step Three
Name
Quantity
100 mL
Type
reactant
Reaction Step Three
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Four

Synthesis routes and methods II

Procedure details

N,O-dimethyl-hydroxylamine HCl (40 g, 410 mmol) was suspended under nitrogen in DCM (400 mL) and cooled in ice. Triethylamine (63 mL, 451 mmol) was added slowly, then cyclopropanecarbonyl chloride (41 mL, 451 mmol) was added slowly. Stirring without cooling was continued for 1 h. Extraction: 2×DCM, 1×1 N HCl, 1×NaCl. Distillation: 75° C./20 mbar. One obtained 32.5 g (61%) of a colorless oil.
Quantity
40 g
Type
reactant
Reaction Step One
Quantity
63 mL
Type
reactant
Reaction Step Two
Quantity
41 mL
Type
reactant
Reaction Step Three
Name
Quantity
400 mL
Type
solvent
Reaction Step Four
Yield
61%

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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